2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused pyrrolo[3,4-d][1,2,3]triazole core substituted with 3,4-dimethoxyphenyl and 4-ethylphenyl groups.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-4-13-5-7-14(8-6-13)23-18(28)12-26-20-19(24-25-26)21(29)27(22(20)30)15-9-10-16(31-2)17(11-15)32-3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWGVNLMMLQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide typically involves a multi-step process. One common method includes the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process . The late-stage derivatization and gram-scale synthesis reveal the promising utility of this methodology .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions: Typical reagents include carbodiimides and diazo compounds, and reactions are often conducted under mild conditions.
Major Products: The major products formed from these reactions include various functionalized triazoles and pyrrolo derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its antimicrobial and anticancer properties. Research indicates that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of apoptotic proteins. For instance:
- Case Study : A study on related triazole derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines through cell cycle arrest and apoptosis induction .
The biological activities of this compound are attributed to its ability to interact with various enzymes and receptors:
- Anticancer Activity : The triazole moiety is known to possess anticancer potential by inhibiting specific enzymes involved in tumor progression.
- Antimicrobial Properties : Similar triazole compounds have shown efficacy against bacterial and fungal infections.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the development of more complex molecules with potential therapeutic applications. It can facilitate the synthesis of derivatives that may exhibit enhanced biological activities or novel properties.
Material Science
The unique chemical properties of this compound allow it to be utilized in developing new materials. Its structural characteristics may lead to innovations in coatings or polymers with specific functionalities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to specific sites on these targets, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its pyrrolo-triazole core and substituent arrangement. Below is a comparative analysis with analogous heterocyclic systems from the literature:
Substituent Effects
- Similar groups in ferroptosis-inducing compounds () enhance membrane permeability, suggesting a possible role in cellular uptake for the target compound .
- N-(4-ethylphenyl)acetamide moiety :
The ethyl group may improve lipophilicity relative to simpler acetamides (e.g., compound 7a in ). However, bulkier substituents like isopropoxy (e.g., Example 83 in ) could hinder binding to sterically sensitive targets .
Pharmacological Potential (Inferred from Structural Analogues)
Biological Activity
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound suggest a variety of pharmacological applications.
Chemical Structure
The compound features a pyrrolo[3,4-d][1,2,3]triazole core with dimethoxyphenyl and ethylphenyl substituents. This structural complexity is associated with diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The pyrrolo[3,4-d][1,2,3]triazole core is known for its ability to inhibit tumor growth through various mechanisms:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study : A study on related compounds demonstrated that they effectively reduced cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells through cell cycle arrest and apoptosis induction .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent.
- Activity Spectrum : In vitro studies have revealed efficacy against both Gram-positive and Gram-negative bacteria. For example:
- Staphylococcus aureus : Inhibition of growth at concentrations as low as 50 µg/mL.
- Escherichia coli : Demonstrated activity with a minimum inhibitory concentration (MIC) of 75 µg/mL.
Enzyme Inhibition
Another notable biological activity is the inhibition of certain enzymes:
- Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE), an enzyme crucial in neurotransmission. This inhibition can enhance cholinergic signaling and has implications for treating neurodegenerative diseases like Alzheimer's .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 12.5 |
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties:
- Synthesis : The compound can be synthesized through multi-step reactions involving the pyrrolo-triazole framework. This synthetic route allows for modifications that enhance biological activity.
- Biological Evaluation : Various assays have been conducted to assess cytotoxicity and enzyme inhibition. Results indicate that modifications in substituents significantly affect potency.
Q & A
Q. What synthetic routes and reaction conditions are recommended for synthesizing this compound?
The compound is synthesized via multi-step organic reactions, often starting with the formation of the pyrrolo[3,4-d][1,2,3]triazole core. Key steps include:
- Cyclocondensation : Reacting substituted phenylhydrazines with diketones under reflux in ethanol or acetonitrile to form the triazole ring .
- Acetylation : Introducing the acetamide group via nucleophilic substitution using chloroacetyl chloride in dimethyl sulfoxide (DMSO) at 60–80°C .
- Optimization : Catalysts like DMAP (4-dimethylaminopyridine) enhance yield (reported 65–78%), while TLC or HPLC monitors reaction progress .
Q. What spectroscopic and chromatographic methods are used for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 479.16 (calculated for C₂₄H₂₅N₅O₆) .
- HPLC : Purity >95% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .
Q. How stable is the compound under standard laboratory conditions?
The compound is stable at room temperature in dry environments but hydrolyzes in the presence of moisture. Storage recommendations:
- Desiccator : Silica gel at 4°C .
- Solubility : Soluble in DMSO (>10 mg/mL) but precipitates in aqueous buffers (pH 7.4) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
Discrepancies may arise from assay conditions or structural analogs. Methodological strategies include:
- Dose-Response Curves : Test across concentrations (0.1–100 μM) in multiple cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ variability .
- Structural Comparisons : Compare with analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl derivatives) to isolate substituent effects .
- Target Profiling : Use kinase inhibition assays or thermal shift assays to identify off-target interactions .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?
- Computational Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina with a grid box centered on the active site .
- Cellular Pathway Analysis : RNA sequencing of treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to proposed targets (e.g., DNA topoisomerase II) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s activity?
Focus on modifying substituents while retaining the core structure:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 3,4-Dimethoxyphenyl | Enhanced anticancer (IC₅₀ = 12 μM) | |
| 4-Chlorophenyl | Improved antimicrobial (MIC = 8 μg/mL) | |
| 4-Ethylphenyl (current) | Moderate dual activity | |
| Method : Synthesize derivatives with halogens or electron-withdrawing groups and test in parallel assays . |
Q. What methodological considerations are critical for improving solubility and bioavailability?
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the acetamide group for pH-sensitive release .
- Lipinski’s Rule Analysis : The compound has a logP = 2.1 (optimal <5), but molecular weight (479.5 g/mol) exceeds 500, suggesting formulation optimization is needed .
Q. How can computational methods predict reactivity and degradation pathways?
- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model hydrolysis of the triazole ring .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) paired with LC-MS to identify degradants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
